3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiolane ring and a chloroethylamino group. It is often studied for its potential therapeutic uses and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of 2-chloroethylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods also involve rigorous purification steps to remove any impurities and achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with cellular components, leading to various biochemical effects. The compound is known to alkylate DNA, which can result in the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known chemotherapy drug that also contains a chloroethyl group and is used to treat various cancers.
Chlorambucil: Another chemotherapy agent with a similar mechanism of action, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
What sets this compound apart from these similar compounds is its unique thiolane ring structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C6H12ClNO2S |
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Molecular Weight |
197.68 g/mol |
IUPAC Name |
N-(2-chloroethyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C6H12ClNO2S/c7-2-3-8-6-1-4-11(9,10)5-6/h6,8H,1-5H2 |
InChI Key |
KNPLWGRWYXRNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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